N,N-Dimethyl-7-[methyl(propyl)amino]-3H-phenothiazin-3-iminium
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Overview
Description
N,N-Dimethyl-7-[methyl(propyl)amino]-3H-phenothiazin-3-iminium is a complex organic compound that belongs to the class of phenothiazines Phenothiazines are known for their diverse applications, particularly in the field of medicine as antipsychotic and antiemetic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-7-[methyl(propyl)amino]-3H-phenothiazin-3-iminium typically involves multiple steps. One common method includes the alkylation of phenothiazine derivatives with appropriate alkylating agents under controlled conditions. The reaction often requires the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-7-[methyl(propyl)amino]-3H-phenothiazin-3-iminium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sodium hydride, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary or tertiary amines.
Scientific Research Applications
N,N-Dimethyl-7-[methyl(propyl)amino]-3H-phenothiazin-3-iminium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-7-[methyl(propyl)amino]-3H-phenothiazin-3-iminium involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: The parent compound of the phenothiazine class, known for its antipsychotic properties.
Chlorpromazine: A well-known antipsychotic drug that shares structural similarities with N,N-Dimethyl-7-[methyl(propyl)amino]-3H-phenothiazin-3-iminium.
Promethazine: An antihistamine and antiemetic agent with a similar phenothiazine core structure.
Uniqueness
This compound is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
112363-05-0 |
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Molecular Formula |
C18H22N3S+ |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
dimethyl-[7-[methyl(propyl)amino]phenothiazin-3-ylidene]azanium |
InChI |
InChI=1S/C18H22N3S/c1-5-10-21(4)14-7-9-16-18(12-14)22-17-11-13(20(2)3)6-8-15(17)19-16/h6-9,11-12H,5,10H2,1-4H3/q+1 |
InChI Key |
UEDAXSQRSIIMFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2 |
Origin of Product |
United States |
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